molecular formula C15H13ClN2O3 B5729727 N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide

N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No. B5729727
M. Wt: 304.73 g/mol
InChI Key: JSGJEVHVLVBEOO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide, also known as CMN-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in inhibiting the growth of cancer cells and has potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide binds to the colchicine binding site of tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis. Additionally, N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide is its high potency and selectivity for cancer cells. N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide. One direction is to investigate its potential in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to optimize the synthesis and formulation of N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the safety and efficacy of N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide in preclinical and clinical trials.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 3-methyl-4-nitrobenzoic acid in the presence of a coupling reagent. The resulting product is then purified through recrystallization, yielding N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide in high purity.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide has been extensively used in scientific research to investigate its potential as an anticancer agent. Studies have shown that N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide inhibits the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and prostate cancer cells. N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-5-12(8-13(9)16)17-15(19)11-4-6-14(18(20)21)10(2)7-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGJEVHVLVBEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-methyl-4-nitrobenzamide

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